

Application Notes and Protocols: Matrigel Invasion Assay with NPS-2143

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Compound of Interest

Compound Name:	NPS-2143
CAS No.:	284035-33-2
Cat. No.:	B1680073

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Introduction

Cellular invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely accepted in vitro method to quantify the invasive potential of cancer cells. This assay utilizes a reconstituted basement membrane matrix, Matrigel, which mimics the natural barrier that cancer cells must degrade to metastasize. Invasive cells secrete proteases, such as matrix metalloproteinases (MMPs), that break down the Matrigel, allowing them to migrate through the pores of a transwell insert towards a chemoattractant.

NPS-2143 is a selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that has been implicated in cancer progression and metastasis.^{[1][2][3][4][5]} Studies have shown that **NPS-2143** can inhibit the proliferation, migration, and invasion of cancer cells, suggesting its potential as a therapeutic agent to impede metastasis.^{[1][2][4][6]} These application notes provide a detailed protocol for conducting a Matrigel invasion assay to evaluate the inhibitory effects of **NPS-2143** on cancer cell invasion.

Data Presentation

The inhibitory effect of **NPS-2143** on the invasion of MDA-MB-231 breast cancer cells has been quantified. The following table summarizes the dose-dependent inhibition of invasion.

Inhibitor	Concentration (µM)	Cell Line	Invasion Inhibition (%)
NPS-2143	2.5	MDA-MB-231	>60%
NPS-2143	5	MDA-MB-231	>70%

Data is derived from a study on the effects of **NPS-2143** on breast cancer cells.[\[6\]](#)

Experimental Protocols

This protocol is optimized for assessing the anti-invasive properties of **NPS-2143** using a 24-well transwell system. It is recommended to optimize conditions such as cell seeding density and incubation time for different cell lines.

Materials and Reagents

- Invasive cancer cell line (e.g., MDA-MB-231)
- Corning® Matrigel® Basement Membrane Matrix
- 24-well transwell inserts (8.0 µm pore size)
- 24-well companion plates
- Cell culture medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)

- **NPS-2143** hydrochloride (Tocris Bioscience or other reputable supplier)
- Dimethyl sulfoxide (DMSO)
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
- Light microscope with a digital camera

Preparation of Matrigel-Coated Inserts

1.1. Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization. [7][8]

1.2. Dilute the Matrigel to the desired concentration (typically 200-300 µg/mL) with ice-cold, serum-free cell culture medium. [7][8]

1.3. Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each transwell insert. Ensure even coating of the membrane. [7]

1.4. Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify into a gel. [7][8]

1.5. After solidification, rehydrate the Matrigel by adding 100 µL of warm, serum-free medium to the upper chamber and 500 µL to the lower chamber. Incubate at 37°C for at least 30 minutes. [7]

Cell Preparation and Seeding

2.1. Culture the chosen cancer cell line to ~80% confluency.

2.2. The day before the assay, replace the culture medium with serum-free medium and incubate overnight to starve the cells. This enhances their migratory response to a chemoattractant.

- 2.3. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium.
- 2.4. Count the cells using a hemocytometer and adjust the concentration to 1×10^5 to 5×10^5 cells/mL in serum-free medium.
- 2.5. Prepare cell suspensions containing different concentrations of **NPS-2143**. A vehicle control (DMSO) should be included. The final concentration of DMSO should not exceed 0.1%.
[6]
- 2.6. Carefully remove the rehydration medium from the upper and lower chambers of the prepared inserts.
- 2.7. Add 500 μ L of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
- 2.8. Seed 200 μ L of the cell suspension (containing the appropriate concentration of **NPS-2143** or vehicle) into the upper chamber of the inserts.

Incubation and Analysis

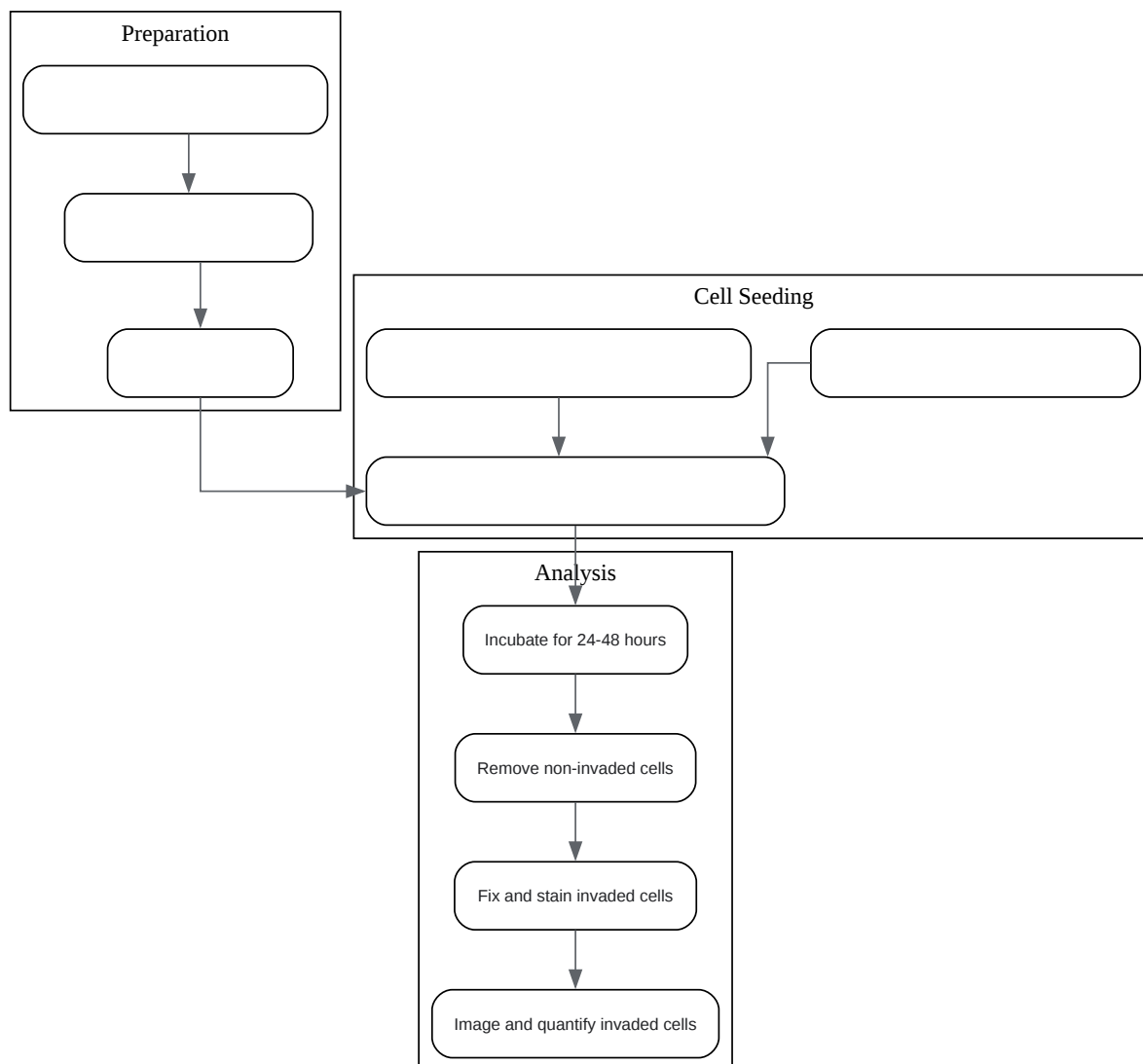
- 3.1. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time should be optimized based on the cell line's invasive properties.
- 3.2. After incubation, carefully remove the medium from the upper chamber.
- 3.3. Using a cotton swab, gently remove the non-invaded cells and the Matrigel layer from the upper surface of the membrane.[9][10]
- 3.4. Fix the invaded cells on the underside of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
- 3.5. Gently wash the inserts with PBS.
- 3.6. Stain the fixed cells by immersing the inserts in a staining solution for 15-20 minutes.[9][10]
- 3.7. Gently wash the inserts with water to remove excess stain and allow them to air dry.

3.8. Image the stained cells on the underside of the membrane using a light microscope.

3.9. Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. Alternatively, the dye can be eluted and the absorbance measured using a plate reader.

Visualizations

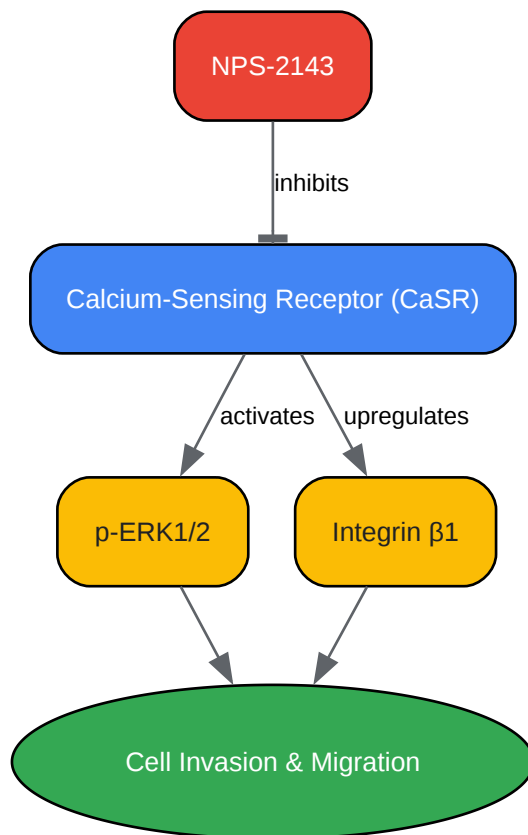
Experimental Workflow



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Caption: Matrigel invasion assay workflow.

NPS-2143 Signaling Pathway in Cancer Cell Invasion



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Caption: **NPS-2143** inhibits CaSR, leading to reduced cell invasion.

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